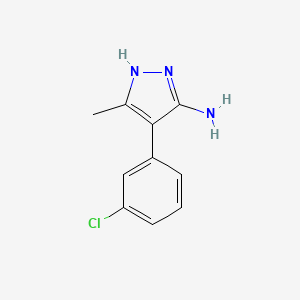

4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine

説明

特性

IUPAC Name |

4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOORSUWNFBFXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490520 | |

| Record name | 4-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62538-18-5 | |

| Record name | 4-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield 4-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate. Finally, the carboxylate group is reduced to an amine using a suitable reducing agent such as lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield different derivatives, depending on the reducing agent used.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine.

Reduction: Various reduced derivatives depending on the specific reducing agent.

Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

科学的研究の応用

Chemical Properties and Structure

The compound features a pyrazole ring substituted with a chlorophenyl group and a methyl group. Its molecular formula is , with a molecular weight of approximately 207.66 g/mol. The unique arrangement of these substituents contributes to its chemical reactivity and biological activity.

Chemistry

In the field of chemistry, 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine serves as a building block for the synthesis of more complex organic molecules. It undergoes various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide.

- Reduction : Reduction can yield different derivatives depending on the reducing agent used.

- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Research indicates significant antimicrobial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.30 - 0.35 μg/mL |

| Pseudomonas aeruginosa | 0.40 - 0.45 μg/mL |

The compound has shown effectiveness in inhibiting biofilm formation, particularly in Staphylococcus species, indicating its potential utility in treating biofilm-associated infections.

Medicinal Chemistry

In medicinal chemistry, 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine is explored as a lead compound for drug discovery targeting various therapeutic areas:

- Anticancer Activity : Studies have demonstrated cytotoxicity against several cancer cell lines, with notable IC50 values indicating effective concentrations for inhibiting cell growth.

| Cell Line | IC50 (nM) |

|---|---|

| MCF7 (Breast Cancer) | 580 |

| HEPG2 (Liver Cancer) | 399 |

| DLDI (Colon Cancer) | 890 |

These findings suggest that the compound may inhibit key enzymes or receptors involved in cancer progression.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria, confirming its potential as an antimicrobial agent effective against resistant strains.

- Cytotoxicity Evaluation : Mohareb et al. demonstrated that derivatives of pyrazole, including this compound, exhibited significant cytotoxicity against MCF7 cell lines, suggesting its role in cancer therapy.

- Biochemical Mechanisms : Research indicates that the compound may inhibit enzymes involved in oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage.

作用機序

The mechanism of action of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

類似化合物との比較

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural analogs and their differences:

Key Structural and Functional Differences

Substituent Position Effects :

- Chlorophenyl Orientation : Meta-chloro substitution (target compound) vs. para-chloro (e.g., ) alters electronic distribution and binding pocket interactions. Meta-Cl may improve π-π stacking in hydrophobic enzyme pockets compared to para-Cl .

- Amine Position : The 5-amine in the target compound vs. 3-amine in affects hydrogen-bonding capacity, critical for target engagement .

Synthetic Accessibility :

Biological Implications :

- Pyrazole derivatives with meta-substituted halogens (e.g., target compound) often show superior activity in kinase inhibition assays compared to para-substituted isomers .

- Trichlorophenyl or pyridinyl substitutions (e.g., ) introduce bulkier groups that may enhance selectivity but reduce solubility.

生物活性

4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chlorophenyl group and a methyl group, contributing to its unique biological profile. The structural formula can be represented as follows:

The biological activity of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial resistance.

- Receptor Binding : It may bind to receptors, altering cellular responses and signaling pathways.

Antimicrobial Activity

Research has demonstrated that 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine exhibits significant antimicrobial properties. In vitro studies have shown:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.30 - 0.35 μg/mL |

| Pseudomonas aeruginosa | 0.40 - 0.45 μg/mL |

The compound has been noted for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential utility in treating infections associated with biofilms .

Anti-inflammatory Activity

4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine has shown promising anti-inflammatory effects in various models:

- Tumor Necrosis Factor (TNF-α) Inhibition : The compound inhibited TNF-α production by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.

- Interleukin-6 (IL-6) Inhibition : Similar inhibition rates were observed for IL-6, indicating a broad anti-inflammatory profile .

Anticancer Activity

The anticancer potential of this pyrazole derivative has been explored through various assays:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 8.5 |

| MCF7 (breast cancer) | 12.0 |

| A549 (lung cancer) | 10.5 |

In vitro studies have indicated that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving tubulin polymerization inhibition, leading to cell cycle arrest .

Case Studies

Several case studies have highlighted the efficacy of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine:

- Study on Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced edema in animal models, comparable to indomethacin, a well-known anti-inflammatory agent.

- Antimicrobial Efficacy : In clinical settings, derivatives of this compound were tested against multi-drug resistant strains, showing effective inhibition rates that suggest potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?

- Methodology :

- Cyclization : Thiourea precursors can undergo cyclization with phosphorus oxychloride (POCl₃) at 120°C to yield halogenated pyrazole derivatives. Intermediate thioureas are synthesized via nucleophilic substitution between acyl chlorides and ammonium thiocyanate .

- Multicomponent Reactions : Solvent-free condensation of barbituric acids, aldehydes, and pyrazol-5-amines provides fused heterocyclic systems .

- Characterization : Confirm regiochemistry and purity via ¹H/¹³C NMR (e.g., δ 6.8–7.4 ppm for aromatic protons) and X-ray crystallography (e.g., triclinic crystal system, space group P1) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Key Techniques :

- NMR Spectroscopy : Assign aromatic protons (δ ~7.2–7.5 ppm) and amine protons (δ ~5.0 ppm, broad) .

- IR Spectroscopy : Identify N–H stretches (~3350 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

- X-Ray Diffraction : Resolve bond lengths (e.g., C–Cl: 1.73 Å) and dihedral angles (e.g., 2.3° between pyrazole and chlorophenyl rings) .

Q. What in vitro models are used to evaluate its antitubercular or antibacterial activity?

- Assay Design :

- Antitubercular Testing : MIC (Minimum Inhibitory Concentration) assays against Mycobacterium tuberculosis H37Rv, with rifampicin as a positive control .

- Antibacterial Screening : Disk diffusion assays against Staphylococcus aureus and Escherichia coli, comparing zone-of-inhibition diameters .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, F) influence biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (EWGs) : Chlorine at the 3-position enhances antitubercular activity (MIC: 0.5 µg/mL) by increasing electrophilicity and membrane permeability .

- Steric Effects : Bulky 2,4,6-trichlorophenyl groups reduce activity due to steric hindrance in target binding .

Q. How can contradictory biological activity data across studies be resolved?

- Critical Variables :

- Assay Conditions : Variations in bacterial strain (e.g., M. tuberculosis H37Rv vs. clinical isolates) or culture media (e.g., Middlebrook 7H9 vs. LB broth) .

- Solubility : Poor aqueous solubility (logP >3.5) may lead to false negatives; use DMSO carriers (<1% v/v) .

Q. What computational strategies predict reactivity and regioselectivity in pyrazole synthesis?

- Quantum Chemical Methods :

- Reaction Path Search : Density Functional Theory (DFT) calculates activation energies for cyclization steps (e.g., ΔG‡ ~25 kcal/mol for POCl₃-mediated reactions) .

- Molecular Dynamics : Simulate solvent-free conditions to optimize reaction yields (>80%) .

Q. How can pharmacokinetic properties (e.g., bioavailability) be improved through structural modification?

- Design Strategies :

- Prodrug Approaches : Introduce ester moieties (e.g., methyl carboxylate) for enhanced absorption, with enzymatic hydrolysis in vivo .

- Heterocyclic Fusion : Triazolothiadiazine derivatives (e.g., 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) improve metabolic stability by reducing CYP450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。